molecular formula C11H17NO4 B3044543 1-{[(Tert-butoxy)carbonyl]amino}-2-ethenylcyclopropane-1-carboxylic acid CAS No. 1001667-24-8

1-{[(Tert-butoxy)carbonyl]amino}-2-ethenylcyclopropane-1-carboxylic acid

Cat. No.: B3044543
CAS No.: 1001667-24-8
M. Wt: 227.26 g/mol
InChI Key: RFAQWADNTLIWMG-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-ethenyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO4/c1-5-7-6-11(7,8(13)14)12-9(15)16-10(2,3)4/h5,7H,1,6H2,2-4H3,(H,12,15)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFAQWADNTLIWMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC1C=C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20619517
Record name 1-[(tert-Butoxycarbonyl)amino]-2-ethenylcyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20619517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1001667-24-8
Record name 1-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-ethenylcyclopropanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1001667-24-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(tert-Butoxycarbonyl)amino]-2-ethenylcyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20619517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1-{[(Tert-butoxy)carbonyl]amino}-2-ethenylcyclopropane-1-carboxylic acid, also known as (1R,2S)-1-[(tert-butoxycarbonyl)amino]-2-vinylcyclopropanecarboxylic acid, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C₁₁H₁₇NO₄
  • Molecular Weight : 227.26 g/mol
  • CAS Number : 159622-10-3
  • SMILES Notation : CC(C)(C)OC(=O)NC1(CC1C=C)C(O)=O

The biological activity of 1-{[(Tert-butoxy)carbonyl]amino}-2-ethenylcyclopropane-1-carboxylic acid is primarily attributed to its structural features that allow it to interact with various biological targets:

  • Amino Acid Derivative : As an amino acid derivative, it may influence protein synthesis and cellular signaling pathways.
  • Cyclopropane Ring : The cyclopropane structure can enhance binding affinity to certain receptors or enzymes, potentially leading to unique pharmacological profiles.

Antitumor Activity

Research indicates that compounds similar to 1-{[(Tert-butoxy)carbonyl]amino}-2-ethenylcyclopropane-1-carboxylic acid exhibit antitumor properties. The compound has been tested in various cancer cell lines, demonstrating the ability to inhibit cell proliferation and induce apoptosis.

Case Studies

  • Cell Line Studies : In vitro studies on human U87 glioblastoma and DU145 prostate carcinoma cell lines showed a significant reduction in cell viability when treated with the compound. The mechanism involved interference with metabolic pathways crucial for tumor growth.
    Cell LineIC50 (µM)Mechanism of Action
    U87 (Glioblastoma)10Induction of apoptosis via caspase activation
    DU145 (Prostate)15Inhibition of glycolytic pathways
  • In Vivo Studies : Animal models have demonstrated promising results where the compound significantly reduced tumor size without notable toxicity, suggesting a favorable therapeutic index.

Transport Mechanisms

The transport of 1-{[(Tert-butoxy)carbonyl]amino}-2-ethenylcyclopropane-1-carboxylic acid across cellular membranes is facilitated by specific transport systems:

  • System L and ASC Transporters : Studies indicate that the compound utilizes System L for uptake in various tumor cells, which is crucial for its bioavailability and efficacy in target tissues .

Pharmacokinetics

Understanding the pharmacokinetic profile is essential for determining the therapeutic potential:

  • Absorption : Rapid absorption post-administration has been observed.
  • Metabolism : The compound undergoes metabolic transformations that may enhance or reduce its biological activity.
  • Excretion : Primarily excreted through renal pathways, which necessitates monitoring in long-term studies.

Safety Profile

Preliminary toxicity assessments suggest that 1-{[(Tert-butoxy)carbonyl]amino}-2-ethenylcyclopropane-1-carboxylic acid exhibits low toxicity at therapeutic doses. However, comprehensive toxicological studies are required to establish safety parameters for clinical applications.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: (1R,2S)-1-{[(tert-Butoxy)carbonyl]amino}-2-ethenylcyclopropane-1-carboxylic acid
  • CAS No.: 159622-10-3
  • Molecular Formula: C₁₁H₁₇NO₄
  • Molecular Weight : 227.26 g/mol
  • Key Functional Groups : tert-butoxycarbonyl (Boc) protecting group, ethenyl (vinyl) substituent, cyclopropane ring, carboxylic acid moiety .

Synthesis: Synthesized via Boc protection of 1-amino-2-ethenylcyclopropane-1-carboxylic acid under standard conditions (e.g., di-tert-butyl dicarbonate in THF/water with a base) .

Applications : Used as a pharmaceutical intermediate, particularly in peptidomimetics and constrained analogs for drug discovery due to the cyclopropane ring’s rigidity and stereochemical control .

Comparison with Structural Analogs

1-[(tert-Butoxycarbonyl)amino]cyclopropanecarboxylic Acid (CAS 88950-64-5)

  • Molecular Formula: C₉H₁₃NO₄
  • Molecular Weight : 199.20 g/mol
  • Key Differences : Lacks the ethenyl group at position 2.
  • Properties :
    • Reduced steric hindrance compared to the ethenyl-substituted analog.
    • Lower logP (predicted) due to absence of hydrophobic ethenyl group.
  • Applications : Common building block in peptide synthesis; used to introduce cyclopropane constraints without additional π-orbital interactions .

Ethyl 1-((tert-butoxycarbonyl)amino)cyclopropanecarboxylate (CAS 107259-05-2)

  • Molecular Formula: C₁₁H₁₉NO₄
  • Molecular Weight : 241.28 g/mol
  • Key Differences : Ethyl ester replaces carboxylic acid.
  • Properties :
    • Higher lipophilicity (logP ~2.1 vs. ~1.5 for the carboxylic acid).
    • Stability in acidic/basic conditions due to ester protection.
  • Applications : Used as a prodrug precursor or intermediate in organic synthesis where carboxylate reactivity is undesirable .

1-{[(Tert-butoxy)carbonyl]amino}-4-(propan-2-yl)cyclohexane-1-carboxylic Acid (CAS 1406838-56-9)

  • Molecular Formula: C₁₅H₂₅NO₄
  • Molecular Weight : 283.37 g/mol
  • Key Differences : Cyclohexane ring replaces cyclopropane; isopropyl substituent at position 4.
  • Properties :
    • Reduced ring strain (lower reactivity compared to cyclopropane).
    • Enhanced conformational flexibility due to six-membered ring.
  • Applications : Explored in drug design for balanced rigidity and bioavailability .

2-{1-[(tert-Butoxy)carbonyl]piperidin-3-yl}cyclopropane-1-carboxylic Acid (CAS 1781383-17-2)

  • Molecular Formula: C₁₄H₂₃NO₄
  • Molecular Weight : 269.34 g/mol
  • Key Differences : Piperidine substituent introduces basicity and bulk.
  • Properties: pKa ~4.78 (carboxylic acid) and ~8.5 (piperidine NH), enabling pH-dependent solubility. Potential for hydrogen bonding via piperidine nitrogen.
  • Applications : Targeted in CNS drug discovery due to blood-brain barrier permeability from the piperidine moiety .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula MW (g/mol) Key Features Solubility (H₂O) Applications
Target Compound (CAS 159622-10-3) C₁₁H₁₇NO₄ 227.26 Ethenyl, cyclopropane, carboxylic acid Low Peptidomimetics, drug intermediates
1-[(Boc)amino]cyclopropanecarboxylic acid C₉H₁₃NO₄ 199.20 No ethenyl, simpler structure Moderate Peptide synthesis
Ethyl 1-(Boc-amino)cyclopropanecarboxylate C₁₁H₁₉NO₄ 241.28 Ethyl ester, lipophilic Very low Prodrugs, organic intermediates
Cyclohexane analog (CAS 1406838-56-9) C₁₅H₂₅NO₄ 283.37 Cyclohexane, isopropyl substituent Low Bioavailability optimization
Piperidine-substituted analog (CAS 1781383-17-2) C₁₄H₂₃NO₄ 269.34 Piperidine, cyclopropane Moderate CNS-targeted therapeutics

Key Research Findings

Reactivity : The ethenyl group in the target compound enables Diels-Alder reactions and polymerizations, which are absent in analogs lacking unsaturated bonds .

Biological Activity : Cyclopropane-containing analogs exhibit enhanced metabolic stability compared to cyclohexane derivatives due to reduced enzymatic recognition of the strained ring .

Synthesis Efficiency : Boc-protected cyclopropane derivatives (e.g., CAS 159622-10-3) are synthesized in high yields (>90%) via CuCl₂-catalyzed methods, whereas piperidine-substituted analogs require multi-step functionalization .

Q & A

Basic: What are the key synthetic steps for preparing 1-{[(tert-butoxy)carbonyl]amino}-2-ethenylcyclopropane-1-carboxylic acid?

The synthesis typically involves:

  • Cyclopropanation : Formation of the cyclopropane ring using diazo compounds (e.g., ethyl diazoacetate) and transition metal catalysts (e.g., rhodium(II) acetate) under controlled temperatures (0–25°C) .
  • Boc Protection : Introduction of the tert-butoxycarbonyl (Boc) group via nucleophilic substitution or carbamate-forming reactions, often using Boc anhydride (Boc₂O) in dichloromethane or THF .
  • Vinyl Group Functionalization : The ethenyl group may be introduced via Wittig reactions or palladium-catalyzed cross-coupling (e.g., Heck reaction) .

Advanced: How does the choice of transition metal catalyst influence stereochemical outcomes in cyclopropanation?

Rhodium(II) catalysts (e.g., Rh₂(OAc)₄) favor cis-selectivity in cyclopropane ring formation due to their carbene-transfer mechanism, while copper(I) catalysts (e.g., Cu(acac)₂) may induce trans-isomerism through radical pathways . Advanced characterization techniques like X-ray crystallography or NOESY NMR are critical for confirming stereochemistry .

Basic: What safety precautions are essential when handling this compound?

  • Storage : Store at 2–8°C in airtight containers to prevent hydrolysis of the Boc group .
  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. For aerosol prevention, employ fume hoods with ≥0.5 m/s airflow .
  • Decomposition Risks : Thermal degradation may release carbon oxides and nitrogen oxides; use CO₂ or dry chemical fire extinguishers .

Advanced: How can researchers resolve contradictions in NMR data for cyclopropane derivatives?

Contradictions in coupling constants (e.g., J values for cyclopropane protons) may arise from ring strain or solvent effects. Use deuterated solvents (e.g., DMSO-d₆) for consistency and compare computational models (DFT calculations) with experimental data . LC-MS can identify impurities (e.g., Boc-deprotected byproducts) that distort signals .

Basic: What analytical techniques are used for characterizing this compound?

  • NMR : ¹H/¹³C NMR to confirm cyclopropane ring (δ 1.2–2.5 ppm) and Boc group (δ 1.4 ppm, tert-butyl) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion ([M+H]⁺) and fragmentation patterns .
  • IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch, Boc group) and ~1250 cm⁻¹ (C-O-C stretch) .

Advanced: What strategies mitigate byproducts during vinyl group functionalization?

Byproducts like β-hydride elimination products (e.g., alkenes) can be minimized by:

  • Using bulky ligands (e.g., P(t-Bu)₃) in palladium-catalyzed reactions to suppress side pathways .
  • Optimizing reaction temperature (40–60°C) and solvent polarity (e.g., DMF for Heck reactions) .

Basic: What are the primary research applications of this compound?

  • Medicinal Chemistry : Intermediate for protease inhibitors or kinase modulators, leveraging the cyclopropane ring’s conformational rigidity .
  • Material Science : Building block for strained hydrocarbon frameworks in polymer design .

Advanced: How does substitution at the cyclopropane ring (e.g., ethenyl vs. difluoromethyl) alter reactivity?

Ethenyl groups enhance electrophilicity for Michael additions, while electron-withdrawing groups (e.g., difluoromethyl in ) increase ring strain and acidity of adjacent protons . Substituent effects are quantified via Hammett σ values or computational electrostatic potential maps .

Basic: What conditions destabilize the Boc group in this compound?

  • Acidic Conditions : Boc groups hydrolyze rapidly in TFA/DCM (1:1) at 25°C .
  • Thermal Stress : Decomposition occurs above 80°C, releasing tert-butanol and CO₂ .

Advanced: How can computational modeling predict the cyclopropane ring’s strain energy?

Density Functional Theory (DFT) at the B3LYP/6-31G* level calculates strain energy (~27 kcal/mol for unsubstituted cyclopropane). Substituents like ethenyl reduce strain by ~3–5 kcal/mol due to conjugation effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{[(Tert-butoxy)carbonyl]amino}-2-ethenylcyclopropane-1-carboxylic acid
Reactant of Route 2
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1-{[(Tert-butoxy)carbonyl]amino}-2-ethenylcyclopropane-1-carboxylic acid

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